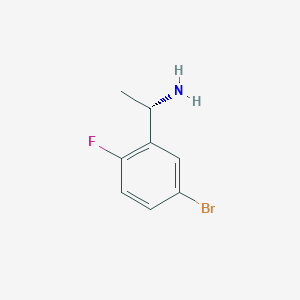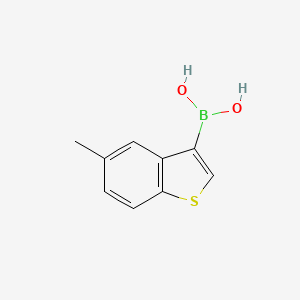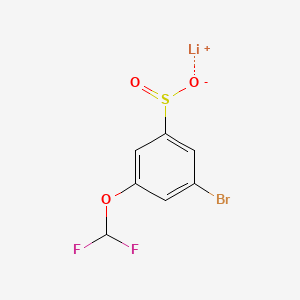
Lithium(1+)3-bromo-5-(difluoromethoxy)benzene-1-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium(1+)3-bromo-5-(difluoromethoxy)benzene-1-sulfinate is a chemical compound with the molecular formula C7H4BrF2LiO3S. This compound is characterized by the presence of lithium, bromine, fluorine, and sulfur atoms, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and potential utility in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+)3-bromo-5-(difluoromethoxy)benzene-1-sulfinate typically involves the reaction of 3-bromo-5-(difluoromethoxy)benzenesulfonyl chloride with lithium hydroxide or lithium carbonate. The reaction is carried out in an appropriate solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), under controlled temperature and pressure conditions. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium(1+)3-bromo-5-(difluoromethoxy)benzene-1-sulfinate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the sulfur atom can be oxidized or reduced depending on the reagents used.
Coupling Reactions: The compound can undergo coupling reactions with various organometallic reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and various amines. The reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like palladium acetate and triphenylphosphine are common.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Applications De Recherche Scientifique
Lithium(1+)3-bromo-5-(difluoromethoxy)benzene-1-sulfinate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules for pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of Lithium(1+)3-bromo-5-(difluoromethoxy)benzene-1-sulfinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium(1+)3-bromo-5-(propan-2-yl)benzene-1-sulfinate: Similar structure but with a propan-2-yl group instead of a difluoromethoxy group.
Lithium(1+)3-bromo-5-(trifluoromethoxy)benzene-1-sulfinate: Contains a trifluoromethoxy group, which imparts different chemical properties.
Uniqueness
Lithium(1+)3-bromo-5-(difluoromethoxy)benzene-1-sulfinate is unique due to the presence of the difluoromethoxy group, which influences its reactivity and stability. This makes it particularly useful in applications where specific chemical properties are required .
Propriétés
Formule moléculaire |
C7H4BrF2LiO3S |
|---|---|
Poids moléculaire |
293.0 g/mol |
Nom IUPAC |
lithium;3-bromo-5-(difluoromethoxy)benzenesulfinate |
InChI |
InChI=1S/C7H5BrF2O3S.Li/c8-4-1-5(13-7(9)10)3-6(2-4)14(11)12;/h1-3,7H,(H,11,12);/q;+1/p-1 |
Clé InChI |
CQKSQWOPXSTBNB-UHFFFAOYSA-M |
SMILES canonique |
[Li+].C1=C(C=C(C=C1S(=O)[O-])Br)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










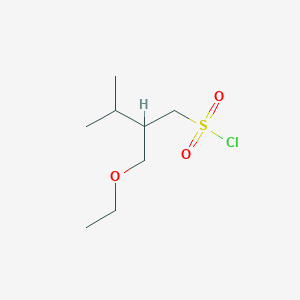

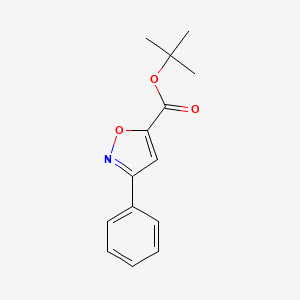
![N-[(3R)-1-({1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)piperidin-3-yl]-2-(2-fluorophenyl)acetamide](/img/structure/B13615587.png)
